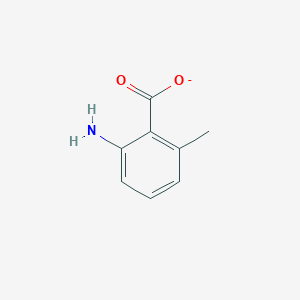

2-Amino-6-methylbenzoate

Description

Contextual Significance within Organic Chemistry

In the realm of organic chemistry, 2-Amino-6-methylbenzoate is a valuable intermediate for the synthesis of more complex molecules. chemimpex.com Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This dual reactivity enables chemists to strategically construct intricate molecular architectures.

The compound's utility is evident in its role as a precursor in various synthetic sequences. For instance, it can undergo esterification and amidation reactions, typical of amino acids, to introduce new functional groups. cymitquimica.com A notable transformation involves its reaction with cyanogen (B1215507) bromide to produce 2-amino-5-methyl-benzo[d] chemimpex.combiosynth.comoxazin-4-one, showcasing its utility in synthesizing heterocyclic systems. fishersci.cafishersci.fi Furthermore, its derivative, 2-amino-6-methylbenzoyl chloride, is a reactive intermediate used to form amides and esters through nucleophilic acyl substitution. The presence of the electron-donating amino group and the sterically influential methyl group on the benzene (B151609) ring significantly impacts its reactivity and the stability of its derivatives.

A key synthetic application of this compound is demonstrated in a multi-step process to synthesize 2-methoxy-6-methylbenzoic acid. This process begins with the hydrogenation reduction of 2-methyl-6-nitrobenzoic acid or its methyl ester to yield 2-amino-6-methylbenzoic acid or its corresponding ester. google.com This product then undergoes a one-pot diazotization, hydrolysis, and esterification to form 2-hydroxy-6-methyl benzoate (B1203000), which is subsequently methylated. google.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| Appearance | Off-white to beige powder |

| Melting Point | 119-127 °C |

| CAS Number | 4389-50-8 |

Interdisciplinary Relevance in Advanced Chemical Sciences

The importance of this compound extends beyond traditional organic synthesis into various interdisciplinary fields of advanced chemical sciences. Its role as a versatile building block makes it a crucial component in the development of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.com

In medicinal chemistry , this compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its structural framework is a key component in the design of new therapeutic molecules. For example, its derivative, methyl this compound, has been investigated as a prophylactic agent that may inhibit the growth of tumor cells by interfering with DNA and RNA synthesis. biosynth.com Furthermore, cobalt(II) complexes of the related compound 2-amino-6-methylbenzothiazole (B160888) have demonstrated significant antioxidant, antimicrobial, and anti-tuberculosis activities, as well as cytotoxicity against cancer cell lines. researchgate.net

In the field of agrochemicals , this compound is utilized in the synthesis of new crop protection agents. chemimpex.com Research has shown that it can inhibit the shikimate pathway, a crucial metabolic route in plants, and may affect the activity of plant growth regulators. biosynth.com

The relevance of this compound also extends to materials science , where it is used in the production of dyes and pigments. chemimpex.com Its chemical structure contributes to the creation of vibrant colors and enhances the stability of these materials in applications such as textiles and plastics. chemimpex.com Additionally, it finds use in the formulation of specialty chemicals and as a reagent in analytical chemistry. chemimpex.com

The following table outlines the interdisciplinary applications of this compound:

| Field | Application |

| Medicinal Chemistry | Intermediate for anti-inflammatory and analgesic drugs; building block for potential anti-tumor agents. chemimpex.combiosynth.com |

| Agrochemistry | Synthesis of crop protection agents; inhibition of the shikimate pathway in plants. chemimpex.combiosynth.com |

| Materials Science | Production of dyes and pigments for textiles and plastics. chemimpex.com |

| Biochemical Research | Used in studies of enzyme activity and protein interactions. chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8NO2- |

|---|---|

Poids moléculaire |

150.15 g/mol |

Nom IUPAC |

2-amino-6-methylbenzoate |

InChI |

InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)/p-1 |

Clé InChI |

XHYVBIXKORFHFM-UHFFFAOYSA-M |

SMILES canonique |

CC1=C(C(=CC=C1)N)C(=O)[O-] |

Origine du produit |

United States |

Ii. Synthetic Methodologies for 2 Amino 6 Methylbenzoate and Its Analogues

Direct Esterification Routes

The most straightforward method for synthesizing 2-Amino-6-methylbenzoate is the direct esterification of 2-amino-6-methylbenzoic acid. vulcanchem.com This process typically involves reacting the parent carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid. mdpi.comresearchgate.net The reaction is often carried out under reflux conditions to drive the equilibrium towards the ester product. mdpi.com

However, direct esterification of aminobenzoic acids can present challenges. The presence of the amino group, which is basic, can interfere with the acidic conditions required for esterification. To circumvent this, protection of the amino group may be necessary to prevent unwanted side reactions. For instance, the amino group can be acetylated with acetic anhydride (B1165640) before esterification and then deprotected by hydrolysis to yield the final amino ester. libretexts.org

Solid acid catalysts, such as zirconium/titanium solid acids, have been explored as a more environmentally friendly and reusable alternative to traditional mineral acids like sulfuric acid. mdpi.comresearchgate.net These catalysts can facilitate the direct condensation of benzoic acids with methanol, offering a pathway that avoids the generation of large amounts of acidic wastewater. researchgate.net

Approaches from Related Benzoic Acid Precursors

Reduction of Nitrobenzoic Acid Derivatives

A common and effective strategy for preparing this compound involves the reduction of a corresponding nitro-substituted precursor, such as 2-methyl-6-nitrobenzoic acid or its methyl ester. google.com This method is advantageous as it introduces the crucial amino functionality late in the synthetic sequence.

Catalytic hydrogenation is a widely employed technique for this transformation. The nitro compound is treated with hydrogen gas in a solvent like methanol, using a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com This method is highly efficient and typically proceeds with high yields, preserving other functional groups like the ester.

For example, the synthesis can commence with the nitration of 2-methylbenzoic acid to yield 2-methyl-6-nitrobenzoic acid, which is then esterified. Subsequent reduction of the nitro group furnishes the desired this compound. The reaction conditions for the reduction, including temperature and pressure, can be optimized to ensure complete conversion. google.com

Diazotization and Subsequent Hydrolysis/Esterification

Another synthetic route involves the diazotization of an amino group, followed by hydrolysis and esterification. This multi-step process is particularly useful for introducing a hydroxyl group, which can then be a precursor for other functionalities. For instance, 2-amino-6-methylbenzoic acid can be diazotized using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). google.com

The resulting diazonium salt is unstable and can be hydrolyzed by heating to introduce a hydroxyl group, forming 2-hydroxy-6-methylbenzoic acid. This intermediate can then be esterified to produce methyl 2-hydroxy-6-methylbenzoate. Often, these steps can be combined in a one-pot reaction where the diazotization is followed by heating in an alcohol solvent (like methanol), which acts as both the nucleophile for hydrolysis and the reagent for esterification. google.com This one-pot approach can lead to a mixture of products, including the desired hydroxy ester and a methoxy (B1213986) derivative due to concurrent methylation under acidic conditions. google.com

Aminolysis Reactions

Aminolysis, the reaction of a compound with an amine, provides a pathway to synthesize amides and can be adapted to produce analogues of this compound. For example, an ester can be converted to an amide by reacting it with an amine. While less common for the direct synthesis of the title compound, aminolysis is a key reaction for creating derivatives. asianpubs.org

The reactivity in aminolysis can be influenced by the structure of the starting materials. For instance, studies on the aminolysis of various phenyl benzoates have shown that the reaction mechanism and rate can be affected by substituents on the benzoyl moiety. researcher.life In some cases, the reaction proceeds through a cyclic intermediate, especially when intramolecular hydrogen bonding is possible. researcher.life The choice of solvent and the basicity of the amine are also critical factors that determine the reaction's efficiency. researcher.lifescispace.com

Multi-Component and One-Pot Synthesis Strategies

Multi-component and one-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. sioc-journal.cn These approaches combine several reaction steps into a single operation without the need to isolate intermediates.

Multi-component reactions (MCRs) are another powerful tool in this domain. For instance, the synthesis of complex heterocyclic compounds like 2-amino-3,5-dicarbonitrile-6-thio-pyridines can be achieved through a one-pot reaction involving an aldehyde, malononitrile, and a thiol in the presence of a catalyst. researchgate.net While not directly producing this compound, these methodologies highlight the potential for developing efficient, convergent syntheses for its complex analogues.

Stereoselective and Enantioselective Synthetic Considerations

The synthesis of chiral derivatives of this compound is of great interest, particularly for applications in pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity. Stereoselective and enantioselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach involves the use of chiral auxiliaries. For example, Schöllkopf's bislactim ether auxiliary has been used in the stereoselective synthesis of α-amino acid esters. lmaleidykla.lt In this method, the chiral auxiliary is alkylated, and subsequent hydrolysis yields the desired amino acid derivative with high diastereoselectivity. lmaleidykla.lt

Iii. Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular vibrations of 2-Amino-6-methylbenzoate.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group has a characteristic vibrational frequency, making FT-IR an excellent method for functional group identification. uobasrah.edu.iq The FT-IR spectrum of an organic molecule can reveal the presence of key functional groups such as C=O, C-O, N-H, and C-H bonds. uobasrah.edu.iqlibretexts.org

For aminobenzoate derivatives, characteristic absorption bands are observed. For instance, in methyl 4-aminobenzoate, prominent peaks are assigned to N-H stretching, C=O stretching, and C-O stretching. researchgate.net Specifically, the N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the ester group is expected between 1760-1690 cm⁻¹, and the C-O stretch is found in the 1320-1210 cm⁻¹ region. libretexts.org

In a related compound, 2-amino-5-bromobenzoic acid, FT-IR analysis identified ring stretching modes at 1623, 1561, 1410, and 1360 cm⁻¹. indexcopernicus.com Theoretical studies on 2-amino-3-methylbenzoic acid have also been used to assign IR bands, highlighting the interplay between experimental data and computational models. dergipark.org.tr For methyl 2-amino-6-hydroxybenzoate, the ester carbonyl (C=O) is confirmed around 1700 cm⁻¹, with hydrogen-bonded O-H and N-H stretches appearing in the 3200–3500 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for Aminobenzoate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| N-H (Amino group) | Stretching | 3300-3500 | researchgate.net |

| C=O (Ester) | Stretching | 1690-1760 | libretexts.org |

| C-O (Ester) | Stretching | 1210-1320 | libretexts.org |

| C-H (Aromatic) | Stretching | >3000 | ijtsrd.com |

| C-C (Aromatic) | Ring Stretching | 1360-1623 | indexcopernicus.com |

| O-H (Carboxylic Acid) | Stretching (Broad) | 2500-3300 | libretexts.org |

| O-H (Carboxylic Acid) | Bending | 910-950, 1395-1440 | libretexts.org |

This table presents typical ranges and specific reported values for functional groups relevant to this compound.

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of a molecule. In the context of substituted benzoates, Raman spectroscopy is effective for characterizing the aromatic ring and other key functional groups.

For 2-amino-5-bromobenzoic acid, Raman spectra revealed C-H stretching of the phenyl ring at 3121 cm⁻¹ and ring stretching modes at 1651, 1525, 1417, and 1333 cm⁻¹. indexcopernicus.comijtsrd.com The analysis of 2-amino-5-methylbenzoic acid also utilizes FT-Raman spectroscopy to identify its functional groups. nih.gov The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. ijtsrd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each has. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment. uobasrah.edu.iq

In substituted methyl benzoates, the chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. oup.com For methyl this compound, a derivative, methyl 6-amino-3-bromo-2-methylbenzoate, showed aromatic protons at δ 7.32 (d, J = 8.7 Hz, 1H) and 6.42 (d, J = 8.7 Hz, 1H), an amino group at δ 4.58 (s, 2H), a methoxy (B1213986) group at δ 3.90 (s, 3H), and a methyl group at δ 2.42 (s, 3H) in CDCl₃. rsc.org The solvent can influence the chemical shifts; for example, using DMSO-d₆ can help in resolving acidic protons.

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Benzoate (B1203000) Derivatives

| Proton Type | Example Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Aromatic H | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 7.32 | d, J = 8.7 | rsc.org |

| Aromatic H | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 6.42 | d, J = 8.7 | rsc.org |

| Amino (NH₂) | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 4.58 | s | rsc.org |

| Methoxy (OCH₃) | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 3.90 | s | rsc.org |

| Methyl (CH₃) | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 2.42 | s | rsc.org |

This table provides illustrative data from a closely related compound to infer the expected chemical shifts for this compound.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of attached atoms. uobasrah.edu.iq

Studies on substituted methyl benzoates have shown that the chemical shifts of the aromatic and carbomethoxyl carbons are sensitive to substituent effects. cdnsciencepub.comresearchgate.net For instance, the ¹³C NMR spectrum of methyl 6-amino-3-bromo-2-methylbenzoate in CDCl₃ displayed signals for the carbonyl carbon at δ 169.0, aromatic carbons between δ 113.5 and 146.5, the methoxy carbon at δ 51.9, and the methyl carbon at δ 22.0. rsc.org The chemical shifts for the parent compound, 2-amino-6-methylbenzoic acid, have also been reported. chemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Benzoate Derivatives

| Carbon Type | Example Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Carbonyl (C=O) | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 169.0 | rsc.org |

| Aromatic C-NH₂ | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 146.5 | rsc.org |

| Aromatic C-Br | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 113.5 | rsc.org |

| Aromatic C-H | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 137.6, 117.4 | rsc.org |

| Aromatic C-COOCH₃ | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 115.6 | rsc.org |

| Aromatic C-CH₃ | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 135.4 | rsc.org |

| Methoxy (OCH₃) | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 51.9 | rsc.org |

| Methyl (CH₃) | Methyl 6-amino-3-bromo-2-methylbenzoate | CDCl₃ | 22.0 | rsc.org |

This table provides illustrative data from a closely related compound to infer the expected chemical shifts for this compound.

Beyond standard 1D NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals and to investigate the conformation of molecules. ipb.pt For complex heterocyclic structures, these techniques are crucial for establishing stereochemistry and connectivity. ipb.pt Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used in conjunction with experimental data to predict and refine NMR chemical shifts, aiding in conformational analysis. liverpool.ac.uk While specific studies on the conformational analysis of this compound using these advanced techniques were not found, the methodologies are well-established for similar substituted aromatic compounds. dergipark.org.trliverpool.ac.ukliverpool.ac.uk

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy investigates how a molecule absorbs and emits light, providing insight into its electronic structure and potential for optical applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like methyl this compound, the expected absorptions are primarily due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the lone pair electrons on the nitrogen of the amino group and the oxygens of the ester group.

The positions and intensities of these absorption bands are sensitive to the substitution pattern on the benzene ring. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing methyl ester group (-COOCH₃), along with the methyl group (-CH₃), would be expected to cause shifts in the characteristic absorption bands of the benzene ring. However, specific experimental UV-Vis absorption data (e.g., absorption maxima, λmax) for methyl this compound are not available in the reviewed scientific literature.

Photoluminescence Studies and Emission Characteristics

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, occurs as excited electrons return to lower energy states. The resulting spectrum provides information about the electronic properties and relaxation pathways of the excited state.

Studies on related benzoate esters show that fluorescence can be influenced by factors like solvent polarity and the potential for intramolecular charge transfer (CT) from the amino donor group to the benzoate acceptor moiety. nih.gov For instance, research on a structural isomer, the methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid, revealed a red-shifted emission band arising from a charge transfer state. nih.gov Similarly, studies on salts containing the 2-amino-6-methylpyridinium cation report photoluminescence, including green or blue-violet emissions. worldscientific.comresearchgate.net

Despite these examples in related structures, specific photoluminescence or fluorescence emission spectra for methyl this compound have not been found in published research.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

For methyl this compound, SCXRD would be expected to detail the planarity of the benzene ring, the orientation of the ester and amino groups, and any intramolecular hydrogen bonds between the ortho-positioned amino and ester groups. This information is crucial for understanding the compound's physical properties.

A comprehensive search for crystallographic data has not yielded any published single-crystal structures for methyl this compound. However, extensive SCXRD data exists for numerous salts of 2-amino-6-methylpyridinium, which crystallize in various space groups like P2₁/c or P1̅. researchgate.netresearchgate.netresearchgate.net It is critical to reiterate that this data pertains to a different cation and cannot be used to describe the structure of methyl this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases by comparing the diffraction pattern of a polycrystalline sample to a database of known patterns. fluorochem.co.uk It is a powerful tool for confirming the identity and purity of a synthesized crystalline material. Each crystalline solid produces a unique diffraction pattern, or "fingerprint," characterized by the positions (2θ angles) and intensities of the diffraction peaks.

A PXRD pattern for a pure, crystalline sample of methyl this compound would serve as a reference for its identification. However, no such reference pattern appears to be available in the scientific literature or common diffraction databases. PXRD has been used to confirm the crystalline nature of the unrelated 2-amino-6-methylpyridinium salts mentioned previously. researchgate.netresearchgate.net

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. google.com Applying DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), would be the first step in a theoretical investigation of 2-Amino-6-methylbenzoate. google.com

The primary application is geometry optimization, a process that calculates the molecule's lowest energy structure. amazonaws.com This computation determines the most stable three-dimensional arrangement of the atoms by finding the minimum on the potential energy surface. The output of a DFT geometry optimization provides crucial data, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The torsional angles that define the orientation of different parts of the molecule, such as the rotation of the amino and methyl groups relative to the benzene (B151609) ring.

Confirming that the optimized structure represents a true energy minimum is achieved by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates a stable structure. google.com This optimized geometry serves as the foundation for all subsequent computational analyses.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While DFT is itself a type of ab initio method, this category also includes wavefunction-based approaches like Hartree-Fock (HF). These methods are fundamental for calculating the electronic structure of a molecule. For this compound, ab initio calculations would elucidate the distribution and energies of its electrons, which are central to its chemical and physical properties.

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting regions of the molecule susceptible to electrophilic attack.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. An FMO analysis for this compound would map the electron density of these orbitals, revealing which parts of the molecule (e.g., the amino group, the aromatic ring, the ester group) are most involved in electron donation and acceptance.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting chemical reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack. For this compound, these would likely be concentrated around the electronegative oxygen atoms of the ester group and the nitrogen atom of the amino group.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group.

Green/Yellow: Regions of intermediate or near-zero potential.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, including biological receptors or chemical reactants.

Understanding the distribution of charge within a molecule is fundamental to explaining its structure, stability, and reactivity. Mulliken and Natural Bond Orbital (NBO) analyses are two common methods for calculating the partial atomic charges on each atom in a molecule.

Mulliken Population Analysis: This method partitions the total electron population among the different atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding. It analyzes the filled and unfilled orbitals to describe charge distribution, hybridization, and intramolecular interactions like hyperconjugation. NBO analysis can quantify the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis type orbitals (antibonding or Rydberg orbitals), providing insight into the stability derived from these interactions.

For this compound, these analyses would quantify the electron-donating effect of the amino and methyl groups and the electron-withdrawing effect of the ester group on the aromatic ring.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Molecules with large β values are promising candidates for NLO applications.

Computational methods, typically DFT, can be used to calculate the static first-order hyperpolarizability (β₀) and its components. The calculation involves determining the molecule's response to an external electric field. Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit high hyperpolarizability values. A theoretical study of this compound would involve calculating its dipole moment (μ) and polarizability (α) to ultimately determine its first-order hyperpolarizability (β₀). This would assess its potential as a molecular component for NLO materials.

Molecular Dynamics Simulations

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. In studies of similar substituted benzoate (B1203000) compounds, MD simulations have been crucial for understanding how substituents affect molecular flexibility and interaction patterns. nih.gov For this compound, simulations would likely focus on the rotational freedom of the methyl and amino groups and the ester moiety, as well as the formation and lifetime of intramolecular and intermolecular hydrogen bonds. The results from such simulations provide insights into how the molecule behaves in a dynamic state, which is essential for predicting its interactions in a biological or chemical system. mdpi.com

| MD Simulation Parameter | Typical Value/Condition | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Approximates physiological conditions. |

| Simulation Time | 100-200 ns | Allows for sufficient sampling of conformational space. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To evaluate stability, flexibility, and specific interactions. |

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a theoretical method used to explore the energy of a molecule as a function of its geometry. By calculating the energy for a systematic series of conformations, a "map" is generated that reveals the most stable structures (energy minima) and the energy barriers for transitioning between them (saddle points). oulu.fi

The structure of this compound, with its proximate amino (-NH₂) and ester (-COOCH₃) groups, presents the possibility of intramolecular proton transfer. A proton could potentially transfer from the nitrogen atom of the amino group to the carbonyl oxygen of the ester. However, computational studies on similar aminobenzoic acid derivatives suggest that such direct intramolecular proton migration faces high energy barriers. rsc.org

Gas-phase studies combined with density functional theory calculations on aminobenzoic acids and their esters have shown that protonation sites are highly dependent on the molecular environment and isomer structure. rsc.org While direct transfer is unlikely, the presence of solvent molecules, such as water, can facilitate proton transfer by forming a "water bridge" between the donor and acceptor sites, significantly lowering the activation energy. nih.gov PES mapping can precisely calculate the energy landscape for these pathways, determining the kinetic and thermodynamic feasibility of proton transfer events under various conditions.

The flexibility of this compound is largely defined by the rotation around key single bonds, known as torsional angles. PES mapping is an effective tool for investigating this conformational dynamism. The primary torsional angles of interest are associated with the orientation of the amino and methyl ester substituents relative to the benzene ring.

By systematically rotating these groups and calculating the corresponding energy, a PES map can identify the most stable conformers. For the methyl ester group, steric hindrance from the ortho-amino and ortho-methyl groups would significantly influence its preferred orientation and the energy barrier to rotation. rsc.org Furthermore, the possibility of amino-imino tautomerism, where a proton shifts from the nitrogen to an adjacent ring carbon, can be assessed. Computational methods can predict the relative energies of these tautomers, although for typical aromatic amines, the amino form is overwhelmingly more stable.

| Torsional Angle (Dihedral) | Description | Significance |

| C(1)-C(2)-N-H | Rotation of the amino group | Determines hydrogen bonding potential and steric interactions. |

| C(5)-C(6)-C(carbonyl)-O | Rotation of the ester group | Influences molecular planarity and steric clash with substituents. |

| C(carbonyl)-O-C(methyl)-H | Rotation of the terminal methyl group | Minor impact on overall conformation but relevant for fine-tuning stability. |

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a fundamental property of the benzene ring in this compound, contributing to its stability. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used quantitative measure of aromaticity based on the geometry of the ring. It compares the bond lengths within the ring to an ideal, fully aromatic system (benzene), for which the HOMA value is defined as 1. nih.govacs.org A value of 0 would correspond to a non-aromatic cyclohexatriene structure. acs.org

The substituents on the benzene ring in this compound—the electron-donating amino group and the weakly electron-donating methyl group—are expected to influence the electron distribution and bond lengths of the ring. Electron-donating groups can cause slight bond length alternations, which would lead to a deviation from the perfect hexagonal geometry of benzene. Consequently, the HOMA index for this compound is predicted to be slightly less than 1. This value quantifies the degree to which the substituents perturb the aromatic character of the phenyl ring. nih.gov Comparing the calculated HOMA index with that of related substituted benzenes provides a clear context for understanding the electronic effects of the functional groups. researchgate.net

| Compound | Substituents | Expected HOMA Index Range |

| Benzene | None | 1.000 (by definition) |

| Toluene | -CH₃ | ~0.990 - 0.995 |

| Aniline | -NH₂ | ~0.985 - 0.990 |

| This compound | -NH₂, -CH₃, -COOCH₃ | ~0.970 - 0.985 |

V. Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways of Aminolysis

The aminolysis of esters is a fundamental reaction in organic chemistry, and understanding its mechanism is crucial for controlling reaction outcomes. While no specific studies on the aminolysis of 2-Amino-6-methylbenzoate were found, the mechanism can be inferred from studies on the closely related compound, methyl benzoate (B1203000). The reaction of methyl benzoate with ammonia (B1221849) has been computationally studied, revealing two primary competing pathways: a concerted mechanism and a stepwise mechanism. beilstein-journals.orgbldpharm.com

In the concerted mechanism , the nucleophilic attack of the amine on the carbonyl carbon, the cleavage of the carbon-oxygen bond of the methoxy (B1213986) group, and proton transfers occur in a single transition state. beilstein-journals.org Conversely, the stepwise mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the amide product. beilstein-journals.orgbldpharm.com

The presence of the ortho-amino and ortho-methyl groups in this compound is expected to influence the aminolysis reaction. The electron-donating amino group may decrease the electrophilicity of the carbonyl carbon, potentially slowing down the nucleophilic attack. Conversely, the ortho-amino group could participate in intramolecular catalysis, potentially accelerating the reaction. The steric hindrance from the ortho-methyl group might also play a role in the accessibility of the carbonyl center to the incoming nucleophile.

| Mechanistic Pathway | Description | Catalyst Effect |

| Concerted | Single transition state involving simultaneous bond formation and cleavage. | Can be catalyzed by a second amine molecule. |

| Stepwise | Formation of a tetrahedral intermediate followed by collapse to products. | General base catalysis by a second amine molecule significantly lowers the activation energy. |

Photochemical Reactions and Photo-induced Transformations

Enantioselective photochemical reactions represent a powerful tool for the synthesis of chiral molecules. These reactions often employ chiral catalysts or templates to control the stereochemical outcome. The field has seen significant advancements, with various strategies developed to achieve high enantioselectivity in photochemical processes, including the use of chiral photosensitizers and supramolecular assemblies to create a chiral environment.

Photomechanochemistry is an emerging field that combines light and mechanical force to drive chemical reactions. beilstein-journals.org This solvent-free or low-solvent approach offers potential green chemistry advantages. Techniques such as ball milling in transparent jars or rod milling can be used to simultaneously irradiate and mechanically activate reactants. beilstein-journals.org This methodology has been successfully applied to various photochemical reactions, including [2+2] cycloadditions. beilstein-journals.org

Catalytic Transformations Involving this compound

This compound and its derivatives are valuable precursors in the catalytic synthesis of various heterocyclic compounds. The presence of the reactive amino and ester functionalities allows for a range of catalytic transformations, leading to the construction of complex molecular architectures.

One of the key applications of anthranilate derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with diverse biological activities. While direct catalytic reactions with this compound are not extensively documented, related anthranilamides are widely used in their synthesis. These reactions often involve acid or base catalysis to promote the cyclization with various carbonyl compounds or their equivalents.

Furthermore, the amino group in anthranilate esters can undergo catalytic C-N bond-forming reactions. For instance, copper-catalyzed N-arylation reactions of 2-aminobenzothiazoles with boronic acids have been reported. While not a direct example, this suggests the potential for similar catalytic transformations involving the amino group of this compound.

The following table summarizes some of the catalytic transformations involving related anthranilate and aminobenzothiazole derivatives, highlighting the potential reactivity of this compound.

| Catalyst System | Reactant(s) | Product Type |

| Acid or Base | Anthranilamides and aldehydes/ketones | Quinazolinones |

| Copper(II) | 2-Aminobenzothiazoles and boronic acids | N-arylated 2-aminobenzothiazoles |

Vi. Derivatives and Structural Analogues in Research

Synthesis of Halogenated Derivatives (e.g., Methyl 2-amino-3-bromo-6-methylbenzoate)

The introduction of halogen atoms onto the 2-amino-6-methylbenzoate backbone is a significant strategy for creating intermediates used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. a2bchem.com The position and type of halogen influence the electronic and steric properties of the molecule, thereby affecting its reactivity.

A common approach to synthesizing halogenated derivatives involves the direct halogenation of a precursor or the use of a Sandmeyer-type reaction on an amino-functionalized intermediate. For instance, the synthesis of methyl 3,5-dibromo-2-aminobenzoate can be achieved by treating methyl 2-aminobenzoate (B8764639) with a brominating agent like tribromide-N-methyl-N-n-butyl imidazole. google.com This reaction is typically performed at around 60°C for several hours, yielding the dibrominated product after extraction and purification. google.com In one documented procedure, this method resulted in a 75% yield. google.com

Another synthetic route involves starting with a nitrated precursor. For example, the synthesis of methyl 3-bromo-2-chloro-6-methylbenzoate begins with the nitration of methyl 2-chloro-6-methylbenzoate. The resulting nitro group is then reduced to an amine. This amine is subsequently diazotized at low temperatures (0–5°C) using sodium nitrite (B80452) in sulfuric acid. The introduction of a bromide source, such as copper(I) bromide (CuBr), replaces the diazonium group to yield the final halogenated product, with yields reported to be in the range of 80–91% under optimized conditions. While specific synthesis details for Methyl 2-amino-3-bromo-6-methylbenzoate are noted in chemical supplier catalogs, the general principles of electrophilic aromatic substitution and diazotization reactions are central to its formation. aksci.comsigmaaldrich.com

Table 1: Examples of Halogenated Benzoate (B1203000) Derivatives

| Compound Name | Molecular Formula | Key Synthetic Step |

|---|---|---|

| Methyl 3,5-dibromo-2-aminobenzoate | C₈H₇Br₂NO₂ | Direct bromination of methyl 2-aminobenzoate. google.com |

| Methyl 3-bromo-2-chloro-6-methylbenzoate | C₉H₈BrClO₂ | Diazotization of an aminated precursor followed by bromide substitution. |

Pyridinium (B92312) and Pyrimidinium Salt Analogues (e.g., 2-Amino-6-methylpyridinium 2,4-dihydroxybenzoate)

The reaction between 2-amino-6-methylpyridine (B158447) and various carboxylic acids leads to the formation of crystalline organic acid-base salts. These materials are of interest for their potential applications in nonlinear optics (NLO) and materials science. nih.govnih.gov The synthesis typically involves mixing the two components in a suitable solvent, such as methanol (B129727), and allowing the salt to crystallize via slow evaporation. nih.gov

One such example is 2-amino-6-methylpyridinium 2,4-dihydroxybenzoate (B8728270) monohydrate (2A6MDH), which has been grown as a single crystal. researchgate.net X-ray diffraction studies revealed that this salt crystallizes in the monoclinic crystal system. nih.govresearchgate.net The formation of the salt involves proton transfer from the carboxylic acid to the pyridine (B92270) ring nitrogen atom. acs.org The resulting crystal structure is stabilized by a network of hydrogen bonds between the pyridinium cation and the benzoate anion. nih.govnih.gov

In the crystal structure of 2-amino-6-methylpyridinium 4-hydroxybenzoate (B8730719), the cation and anion are linked by N—H⋯O and C—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov Similarly, in 2-amino-6-methylpyridinium 2-carboxybenzoate, the cation and anion are linked by two N—H⋯O hydrogen bonds. nih.gov The study of these salt analogues provides insight into crystal engineering and the predictable formation of supramolecular structures based on specific hydrogen-bonding motifs. acs.org

Table 2: Research Findings on Pyridinium Salt Analogues

| Compound Name | Crystal System | Key Structural Feature | Potential Application |

|---|---|---|---|

| 2-Amino-6-methylpyridinium 2,4-dihydroxybenzoate monohydrate (2A6MDH) | Monoclinic nih.govresearchgate.net | Proton transfer from acid to pyridine; extensive hydrogen bonding. | Optoelectronics. nih.gov |

| 2-Amino-6-methylpyridinium 4-hydroxybenzoate | Not specified | 3D network formed by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov | Nonlinear optics (NLO). nih.gov |

Amide and Hydrazide Derivatives

Amide and hydrazide derivatives of benzoic acids are important classes of compounds, often explored for their potential biological activities and as intermediates in the synthesis of heterocyclic systems. rsc.orgnih.gov The conversion of the carboxylic acid or ester group of a this compound precursor into an amide or hydrazide introduces new functional handles for further molecular elaboration.

The general synthesis of a hydrazide from an ester involves condensation with hydrazine (B178648) hydrate (B1144303). researchgate.net For example, a process for synthesizing 2-methoxy-6-methylbenzoic acid includes a step where 2-amino-6-methylbenzoic acid methyl ester is used as a starting material for subsequent reactions. google.com A similar strategy could be employed where the methyl ester is reacted with hydrazine hydrate (N₂H₄·H₂O) to yield the corresponding 2-amino-6-methylbenzohydrazide.

From the hydrazide, hydrazone derivatives can be readily prepared through condensation with an appropriate aldehyde or ketone. researchgate.net For instance, a general procedure involves refluxing the hydrazide with an aldehyde in a solvent like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst, to form the corresponding hydrazone. researchgate.net Amide derivatives, on the other hand, are typically formed by reacting the carboxylic acid with an amine using a coupling agent or by converting the acid to an acid chloride followed by reaction with an amine. According to IUPAC nomenclature, amides are derivatives of oxoacids where the hydroxy group is replaced by an amino or substituted amino group. qmul.ac.uk These synthetic transformations open pathways to a wide array of functionalized molecules. google.com

Table 3: General Synthesis of Amide and Hydrazide Derivatives

| Derivative Type | General Precursor | Key Reagent | Reaction Type |

|---|---|---|---|

| Amide | Carboxylic Acid | Amine | Condensation/Acyl Substitution |

| Hydrazide | Ester | Hydrazine Hydrate | Condensation. researchgate.net |

Functionalized Cyclophanes Utilizing 2-Amino-6-methylbenzoic Acid Precursors

2-Amino-6-methylbenzoic acid serves as a crucial precursor in the synthesis of specialized cyclophanes, particularly in-methylcyclophanes. wikipedia.org These complex macrocyclic compounds are designed to study the effects of steric strain on chemical bonds and aromaticity. wikipedia.org

In a specific synthetic pathway, 2-amino-6-methylbenzoic acid is used to generate a highly reactive aryne intermediate. wikipedia.org This is achieved through a diazotization reaction in the presence of isoamyl nitrite. wikipedia.org The aryne then undergoes a Diels-Alder reaction with a triptycene (B166850) precursor, which is derived from 1,8,9-trimethylanthracene. wikipedia.org This reaction constructs the rigid scaffold necessary to hold a methyl group in close proximity to a benzene (B151609) ring, a key feature of in-methylcyclophanes. wikipedia.org

Subsequent steps involve the functionalization of the methyl groups on the triptycene frame, for example, through photochemical bromination using N-bromosuccinimide (NBS). wikipedia.org The final cyclophane structure is assembled by reacting this brominated intermediate with a linker molecule, such as 1,3,5-tris(mercaptomethyl)benzene, via nucleophilic substitution. wikipedia.org X-ray crystallography of a derivative of the resulting cyclophane confirmed the close proximity of the methyl group to the benzene ring, with the distance measured at 289.6 picometers from the methyl group to the center of the ring. wikipedia.org This research highlights the utility of 2-amino-6-methylbenzoic acid as a building block for creating strained and sterically crowded molecular architectures. wikipedia.orgnih.gov

Table 4: Role of 2-Amino-6-methylbenzoic Acid in Cyclophane Synthesis

| Precursor | Reagent | Intermediate | Reaction Type | Application |

|---|

Vii. Advanced Material Science and Optoelectronic Applications

Nonlinear Optical (NLO) Material Development

The development of organic NLO crystals from 2-amino-6-methylpyridine (B158447) has been a subject of intense research. By combining 2-amino-6-methylpyridine with different benzoic acids, researchers have successfully synthesized a variety of single crystals and characterized their NLO properties. researchgate.netresearchgate.net The addition of a pyridine (B92270) ring to NLO materials is known to increase the number of π-electrons, which can lead to a significant enhancement in NLO behavior. scirp.org

Second Harmonic Generation (SHG) is a second-order nonlinear optical process that is typically observed only in materials with a non-centrosymmetric crystal structure. Many of the synthesized salts of 2-amino-6-methylpyridine with various benzoic acids, such as 2-amino-6-methylpyridinium 4-hydroxybenzoate (B8730719) (2A6MP4HB) and 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate (2A6MP), have been found to crystallize in centrosymmetric space groups (like P2₁/c or P-1). researchgate.netresearchgate.netresearchgate.net A centrosymmetric crystal structure theoretically precludes the observation of SHG.

However, some studies on other organic compounds have reported SHG emission from crystals initially thought to be centrosymmetric. researchgate.net These occurrences are often attributed to factors such as crystal twinning by inversion or the presence of a pseudo-centrosymmetric structure where residual non-centrosymmetry allows for SHG activity. researchgate.net While significant third-order NLO properties have been identified in 2-amino-6-methylbenzoate derivatives, their application in SHG is generally limited by their tendency to form centrosymmetric crystals.

The third-order nonlinear optical response of this compound derivatives has been extensively studied using the Z-scan technique. This method allows for the determination of key parameters such as the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.netresearchgate.net

Several derivatives have demonstrated significant third-order NLO properties. For instance, crystals of 2-amino-6-methylpyridinium 4-hydroxybenzoate (2A6MP4HB) and 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate (2A6MP) exhibit a negative nonlinear refractive index, which corresponds to a self-defocusing effect. researchgate.netresearchgate.net In contrast, a related compound, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), shows a positive refractive index, indicating a self-focusing nature. scirp.org The magnitude of the third-order susceptibility (χ⁽³⁾) in these materials is comparable to or greater than other reported NLO crystals, underscoring their potential for NLO applications. scirp.orgresearchgate.netresearchgate.net The nonlinear absorption properties suggest these materials could be useful for optical limiting applications, which protect sensitive equipment from high-intensity laser damage. scirp.orgacs.org

| Compound | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Third-Order Susceptibility (χ⁽³⁾) | Reference |

|---|---|---|---|---|

| 2-amino-6-methylpyridinium 4-hydroxybenzoate (2A6MP4HB) | -5.6166 x 10⁻¹² cm²/W | 5.0887 x 10⁻⁶ cm/W | 8.3551 x 10⁻¹⁰ esu | researchgate.net |

| 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate (2A6MP) | -4.25 x 10⁻⁹ m²/W | 3.16 x 10⁻⁴ m/W | 4.95 x 10⁻⁶ esu | researchgate.net |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | 5.610 × 10⁻⁸ cm²/W | 0.033 × 10⁻⁴ cm/W | 2.942 × 10⁻⁶ esu | scirp.org |

Optoelectronic Device Integration Potential

The integration of this compound derivatives into optoelectronic devices is supported by a combination of favorable properties identified through various characterization studies.

Key properties include:

Wide Optical Transparency : Crystals like 2A6MP4HB and 2A6MP exhibit a broad transparency window in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netresearchgate.net For example, 2A6MP4HB is transparent between 350 nm and 1100 nm, and 2A6MP has a low UV cut-off wavelength of 349 nm with 66% transmittance in the visible region. researchgate.netresearchgate.net This is a fundamental requirement for materials used in optical devices.

High Thermal Stability : Thermal analyses show that these crystals possess good thermal stability. researchgate.netresearchgate.net For instance, 2A6MP is stable up to 106.8 °C, which is crucial for the fabrication of devices and their operational longevity. researchgate.net

High Optical Damage Threshold : Studies suggest that these materials can withstand high-intensity laser light without damage, which is essential for NLO device applications. researchgate.net

Photoluminescence Properties : Some derivatives exhibit photoluminescence, emitting light in the violet and blue regions of the spectrum. researchgate.net This suggests potential applications in the development of violet and blue light-emitting diodes (LEDs).

Strong Third-Order NLO Response : The significant χ⁽³⁾ values make these materials promising for use in optical switches, optical data storage, and optical sensors. acs.orgworldscientific.com

These characteristics collectively enhance the utility of these materials for device fabrication and their potential integration into various optoelectronic systems. researchgate.netresearchgate.net

Supramolecular Assembly for Functional Materials

The macroscopic properties of these functional materials are dictated by the way individual molecules arrange themselves into a larger, ordered structure, a field known as supramolecular chemistry. mdpi.comnih.gov In crystals of this compound derivatives, the supramolecular assembly is primarily governed by a network of hydrogen bonds and other non-covalent interactions. mdpi.comresearchgate.net

The protonated nitrogen atom on the 2-amino-6-methylpyridinium cation and the oxygen atoms on the benzoate anion act as hydrogen bond donors and acceptors, respectively. This leads to the formation of robust hydrogen-bonding interactions, such as N⁺–H⋯O⁻, N–H⋯O, and O–H⋯O. researchgate.net These interactions link the molecules into specific patterns, often described using graph-set notation, such as R²₂(8) ring motifs. mdpi.comresearchgate.net

Viii. Crystal Engineering and Supramolecular Architecture

Design Principles for Crystal Growth

The cultivation of high-quality single crystals is paramount for the detailed structural elucidation and characterization of 2-Amino-6-methylbenzoate and its related compounds. The slow evaporation solution growth technique is a widely utilized and effective method for this purpose. worldscientific.comresearchgate.netresearchgate.net This method involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration beyond the saturation point facilitates the controlled nucleation and growth of single crystals.

For instance, single crystals of 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate and 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) have been successfully grown using this technique. researchgate.netscirp.org The choice of solvent is a critical parameter, with mixtures like acetone (B3395972) and methanol (B129727) (1:1) being used to obtain colorless block-like crystals of related compounds after a period of several days. iucr.org The slow evaporation method's success lies in its ability to maintain a state of low supersaturation over an extended period, which is conducive to the formation of well-ordered crystalline lattices with minimal defects.

In the context of screening for different solid-state forms (polymorphs), slow evaporation from a variety of solvents is a common strategy. nih.gov For example, in the study of 2-((2,6-dimethylphenyl)amino)benzoic acid, slow evaporation from eighteen different solvents was employed to explore its polymorphic landscape. nih.gov This systematic approach allows for the discovery of new crystal forms that might possess different physicochemical properties.

Beyond simple slow evaporation, other techniques can be employed to access different crystalline forms. Quench cooling, where a supersaturated solution is rapidly cooled, has been used to obtain specific polymorphs that may be metastable. nih.gov This highlights that the kinetic and thermodynamic parameters of crystallization play a crucial role in determining the final solid-state structure.

Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonds are the cornerstone of the supramolecular architecture of this compound and its derivatives, playing a pivotal role in the stabilization of their crystal structures. The presence of both hydrogen bond donors (amino group) and acceptors (carboxylate group) on the molecule facilitates the formation of intricate and often predictable hydrogen-bonding motifs.

In the crystal structures of related aminobenzoate salts, N—H⋯O hydrogen bonds are consistently observed, linking cations and anions into chains or more complex networks. iucr.org For example, in 2-amino-4-methylpyridinium 4-methylbenzoate, N—H⋯O interactions generate chains along the worldscientific.com crystallographic direction. iucr.org These primary interactions are often supplemented by weaker C—H⋯O and π–π stacking interactions, which provide further stabilization to the three-dimensional network. iucr.org

The amino group can form hydrogen bonds with both the carbonyl and alkoxy oxygen atoms of the ester group in derivatives like methyl 2,6-diaminobenzoate. rsc.org This demonstrates the versatility of the amino group as a hydrogen bond donor. The geometry of these interactions is also significant, with a preference for the N–H bond to lie within the plane of the ester group. rsc.org

In more complex systems, such as co-crystals involving 2-aminopyridine (B139424) derivatives and carboxylic acids, a robust supramolecular heterosynthon with an R2(2)(8) graph-set notation is frequently observed. This motif involves hydrogen bonds between the protonated pyridine (B92270) nitrogen and the carboxylate oxygen atoms. researchgate.netresearchgate.net The stability of the crystal packing is further enhanced by a network of other interactions, including C–H⋯π and π–π linkages, which can create ladder-like patterns and other complex assemblies. researchgate.net

The analysis of Hirshfeld surfaces provides a quantitative way to explore these non-covalent interactions. For instance, in a novel organic salt, dark-red regions on the Hirshfeld surface around the protonated amino group and carboxylate oxygen atoms clearly indicate the presence of strong N–H⋯O interactions that are crucial for the crystal packing. nih.gov

The following table summarizes the key hydrogen bonding interactions observed in the crystal structures of related aminobenzoate compounds:

| Compound/System | Hydrogen Bond Type | Role in Crystal Packing | Citation |

| 2-Amino-4-methylpyridinium 4-methylbenzoate | N—H⋯O, C—H⋯O | Links components into chains, which are further linked into a 3D network. | iucr.org |

| Methyl 2,6-diaminobenzoate | N—H⋯O (to carbonyl and alkoxy oxygen) | Stabilizes the molecular conformation and contributes to the overall packing. | rsc.org |

| 2-Amino-6-methyl pyridine-1-ium acetamido acetate (B1210297) monohydrate | N—H⋯O, C–H⋯π, π–π | Establishes a strong hydrogen-bonded network with a ladder pattern. | researchgate.net |

| Phenylmethanaminium benzoate | N–H⋯O, C–H⋯O, C–H⋯π, C–O⋯π | Stabilizes the crystal packing through a 2D network and 1D chains. | nih.gov |

Co-crystallization and Ionic Co-crystals

Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other organic molecules without altering their covalent structure. nih.gov This technique involves combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. nih.govmdpi.com For aminobenzoate derivatives, co-crystallization with suitable co-formers, particularly carboxylic acids, is a common approach to generate novel solid forms with tailored properties.

The formation of either a co-crystal or a salt is primarily governed by the extent of proton transfer between the acidic and basic components, which can often be predicted by the difference in their pKa values (the ΔpKa rule). unito.it A ΔpKa greater than 3 generally favors salt formation, while a value less than 0 often results in a co-crystal. The range between 0 and 3 represents a continuum where the outcome can be less certain. unito.it

In the context of this compound and related compounds, the interaction between an aminopyridine moiety and a carboxylic acid can lead to the formation of a robust amino-N-heterocycle carboxylate supramolecular heterosynthon, often with an R2(2)(8) topology. researchgate.net This recurring motif serves as a reliable building block in the design of co-crystals and salts.

The selection of co-formers is crucial for successful co-crystallization. Carboxylic acids are frequently used due to their ability to form strong and directional hydrogen bonds with the amino and/or pyridinyl nitrogen of aminobenzoate derivatives. nih.gov The table below presents examples of co-crystal systems involving aminopyridine or aminobenzoate derivatives.

| Drug/Molecule | Co-former | Resulting Solid Form | Key Interactions | Citation |

| 2-Amino-4,6-dimethylpyrimidine | Various carboxylic acids | Co-crystals and salts | R2(2)(8) ring motif, linear and cyclic heterotetramers | researchgate.net |

| 2-Amino-6-methylpyridine (B158447) | Succinic acid | Co-crystal salt | N•••H‒O and O•••H‒O hydrogen bonds forming an R2(2)(8) loop | researchgate.net |

| Benzoic acid | Sodium benzoate | Ionic co-crystal | Coordination complexes and hydrogen bonds | mdpi.com |

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. gexinonline.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which is of paramount importance in the pharmaceutical industry. google.comresearchgate.net The study of polymorphism in this compound and its analogues is crucial for understanding and controlling their solid-state behavior.

The discovery and characterization of different polymorphs are often achieved through systematic crystallization screening experiments, varying parameters such as solvent, temperature, and cooling rate. nih.govbuap.mx For instance, two new polymorphic forms of 2-((2,6-dimethylphenyl)amino)benzoic acid were discovered through a combination of slow evaporation from different solvents and quench cooling. nih.gov

The structural differences between polymorphs can arise from variations in molecular conformation or different packing arrangements and hydrogen-bonding networks. gexinonline.com Even subtle changes in bond angles or torsional angles can lead to the formation of a new crystalline form. The relative stability of different polymorphs can be assessed through lattice energy calculations, which provide insight into the thermodynamic landscape of the solid forms. nih.gov

Various analytical techniques are employed to characterize and differentiate polymorphs, including:

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

Single-Crystal X-ray Diffraction (SCXRD): Determines the precise three-dimensional arrangement of atoms in the crystal lattice.

Thermal Analysis (DSC, TGA): Investigates melting points, phase transitions, and thermal stability.

Spectroscopy (FTIR, Raman): Probes the vibrational modes of the molecules, which can be sensitive to the crystalline environment. researchgate.net

It is important to note that a metastable polymorph may transform into a more stable form over time, a process that can be mediated by solvent or temperature. researchgate.netbuap.mx Understanding these transformation pathways is essential for ensuring the long-term stability of a particular solid form.

Rational Design of Supramolecular Synthons

The concept of supramolecular synthons is central to the rational design of crystalline solids with desired architectures and properties. taylorfrancis.com A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions, most commonly hydrogen bonds. usm.my By identifying robust and predictable synthons, crystal engineers can strategically design multi-component crystals, such as co-crystals and salts, with a higher degree of control over the final structure.

In the realm of this compound and its analogues, the interaction between a carboxylic acid and an aminopyridine or aminopyrimidine moiety is a well-studied source of reliable supramolecular synthons. researchgate.net The most prominent of these is the R2(2)(8) heterosynthon, formed by a pair of N—H⋯O hydrogen bonds between the protonated heterocyclic nitrogen and an amino group, and the carboxylate group of the acid. researchgate.netresearchgate.net This synthon is structurally analogous to the well-known 2-aminopyridinium carboxylate interaction. researchgate.net

Beyond this primary synthon, other recurring motifs have been identified, such as linear heterotetramers (LHT), cyclic heterotetramers (CHT), and heterotrimers (HT). researchgate.net The prevalence of the LHT in a large number of structures suggests its higher stability. researchgate.net The rational design approach involves selecting molecular components that are predisposed to form these robust synthons.

The Cambridge Structural Database (CSD) is an invaluable tool for the rational design of supramolecular synthons. By searching the CSD for specific functional groups and their interaction patterns, researchers can identify frequently occurring synthons and use this information to predict the outcome of co-crystallization experiments. rsc.org

The design of supramolecular synthons also extends to weaker interactions. For example, in organometallic half-sandwich complexes containing aminobenzoate ligands, homomeric self-complementary intermolecular interactions can be designed, offering promising avenues for the construction of novel supramolecular arrays. rsc.orgrsc.org The functional group on the amine ligand is a key factor in determining the final supramolecular architecture. rsc.org

The table below lists some key supramolecular synthons relevant to the crystal engineering of aminobenzoate systems.

| Synthon Name/Description | Graph Set Notation | Interacting Functional Groups | Prevalence/Significance | Citation |

| Heterodimer | R2(2)(8) | Carboxylic acid and 2-aminopyridine | Highly robust and common in co-crystals/salts. | researchgate.netresearchgate.net |

| Linear Heterotetramer (LHT) | - | Carboxylic acid and aminopyrimidine | Dominant synthon in many aminopyrimidine-acid complexes. | researchgate.net |

| Cyclic Heterotetramer (CHT) | - | Carboxylic acid and aminopyrimidine | A recurring, though less common, synthon. | researchgate.net |

| Heterotrimer (HT) | - | Carboxylic acid and aminopyrimidine | Another observed recurring synthon. | researchgate.net |

By understanding and applying these principles of crystal engineering and supramolecular chemistry, researchers can rationally design and synthesize new solid forms of this compound and related compounds with controlled structures and potentially enhanced properties.

Ix. Biological Interactions and Mechanistic Insight

Enzyme Inhibition Studies

The inhibitory effects of compounds structurally related to 2-Amino-6-methylbenzoate have been evaluated against several key enzymes. These investigations offer insights into the potential enzymatic targets of this class of molecules.

Kinetic studies are crucial for characterizing the nature and potency of enzyme inhibitors. For derivatives of methyl benzoate (B1203000), detailed kinetic analyses have been performed, particularly against lactoperoxidase (LPO). While direct kinetic data for this compound is not extensively available, the study of its analogues provides valuable comparative information. For instance, a series of methyl benzoate derivatives were shown to inhibit LPO with varying potencies, with Ki (inhibition constant) values ranging from 0.033 ± 0.004 to 1540.011 ± 460.020 μM nih.gov. The most effective inhibitor in this series was methyl 2-amino-3-bromobenzoate, which displayed a Ki of 0.033±0.004 μM nih.gov.

Table 1: Inhibition Constants (Ki) of Methyl Benzoate Derivatives against Lactoperoxidase (LPO)

| Compound | Ki (μM) |

|---|---|

| Methyl 2-amino-3-bromobenzoate | 0.033 ± 0.004 |

| Other derivatives | Ranged up to 1540.011 ± 460.020 |

Data sourced from a study on various methyl benzoate derivatives' inhibition of LPO. nih.gov

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic pathway, and its enzymes, such as Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), are potential targets for therapeutic intervention. While direct studies on this compound are limited, research on related methyl benzoate derivatives has explored their inhibitory effects on these enzymes. G6PD is the rate-limiting enzyme of the PPP and is essential for maintaining cellular redox balance through the production of NADPH nih.gov. Inhibition of G6PD can thus have significant effects on cellular function nih.govscbt.comnih.gov. Similarly, 6PGD is another key enzyme in this pathway, and its inhibition has been shown to suppress the growth of certain cancer cells nih.govnih.gov.

Beyond the pentose phosphate pathway, the inhibitory potential of compounds related to this compound has been explored against other significant enzymes.

Lactoperoxidase (LPO): As previously mentioned, methyl benzoate derivatives have been identified as inhibitors of LPO, an enzyme involved in the innate immune system nih.govresearchgate.net. A study systematically evaluated a series of these compounds and determined their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values nih.gov. The most potent of these was methyl 2-amino-3-bromobenzoate nih.gov.

Casein Kinase-2 (CK2): CK2 is a serine/threonine protein kinase that is often overexpressed in cancer cells and plays a role in cell proliferation and survival nih.govnih.gov. An integrated structure- and fragment-based design strategy was employed to develop 2-amino-6-methyl-pyrimidine benzoic acids as ATP-competitive inhibitors of CK2 nih.gov. This research highlights the utility of the 2-amino-6-methyl-benzoic acid scaffold in the design of kinase inhibitors nih.gov.

Molecular Target Identification and Interaction Profiling

Identifying the specific molecular targets of a compound is fundamental to understanding its biological effects. For Methyl this compound (MMAB), it has been reported to inhibit the activity of ribonucleotide reductase and deoxyribonucleotide reductase biosynth.com. These enzymes are crucial for DNA synthesis, and their inhibition can impede cell division, which may explain the observed anti-tumor properties of the compound biosynth.com.

Computational Drug Design and Virtual Screening

Computational methods, particularly molecular docking, are powerful tools in drug discovery for predicting the binding interactions between a small molecule and a protein target.

Molecular docking studies have been instrumental in elucidating the binding modes of compounds structurally similar to this compound with their respective enzyme targets.

In the study of LPO inhibition by methyl benzoate derivatives, molecular docking revealed that the most potent inhibitor, methyl 2-amino-3-bromobenzoate, formed hydrogen bonds with key residues in the binding cavity, including Asp108, Ala114, and His351 nih.gov. This compound exhibited a docking score of -3.36 kcal/mol nih.gov.

For the designed CK2 inhibitors based on a 2-amino-6-methyl-pyrimidine benzoic acid scaffold, an induced fit docking (IFD) study was conducted to identify essential binding interactions within the ATP-binding pocket of the enzyme nih.gov. The stability of these interactions was further confirmed by molecular dynamics simulations nih.gov.

Table 2: Molecular Docking Results for a Potent LPO Inhibitor

| Compound | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| Methyl 2-amino-3-bromobenzoate | -3.36 | Asp108, Ala114, His351 |

Data from a molecular docking study of methyl benzoate derivatives with LPO. nih.gov

Fragment-Based Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry for the development of potent and selective inhibitors for various biological targets. This approach begins by screening libraries of small, low-complexity molecules, known as fragments, to identify those that bind weakly but efficiently to the target protein. Once these initial hits are identified, they serve as starting points for the rational design of more potent, drug-like molecules through chemical elaboration. This can involve "fragment growing," where chemical extensions are added to the fragment to engage with nearby pockets on the protein surface, or "fragment linking," where two or more fragments that bind to adjacent sites are connected.

A key advantage of FBDD is that it allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS). The initial fragments are typically characterized by high ligand efficiency (LE), a measure of the binding energy per heavy atom, which indicates a high-quality interaction with the target.

In the context of scaffolds related to this compound, an integrated structure- and fragment-based design strategy has been successfully employed to develop novel inhibitors. For instance, researchers have designed 2-amino-6-methyl-pyrimidine benzoic acids as ATP-competitive inhibitors of Casein Kinase II (CK2), a protein kinase implicated in several types of cancer. nih.gov In this study, a large dataset of fragments was screened virtually to identify key structural templates. nih.gov These identified fragments, along with hits from other screening methods, were then used to rationalize the design of the final inhibitor series. nih.gov The process involves using the initial fragment hits as a foundation and systematically building upon them to optimize binding interactions within the ATP-binding pocket of the kinase. nih.gov This strategy highlights how a core structure, similar to this compound, can serve as a crucial building block in the fragment-based discovery of targeted therapeutic agents.

The optimization process in FBDD is heavily reliant on structural biology techniques like X-ray crystallography and NMR spectroscopy, which provide detailed information about how the fragment binds to the target. This structural insight allows for the precise design of modifications to enhance potency and selectivity. For example, the crystal structure of a fragment bound to a target can reveal vectors for growth, indicating where adding functional groups is most likely to result in improved affinity. nih.gov

Table 1: Key Concepts in Fragment-Based Design

| Term | Description | Relevance |

|---|---|---|

| Fragment | A small molecule, typically with a molecular weight < 300 Da, that binds weakly to a biological target. | Serves as the starting point for inhibitor design. |

| Ligand Efficiency (LE) | A measure of the binding affinity of a molecule normalized for its size (number of heavy atoms). | High LE is a key indicator of a high-quality fragment hit. |

| Fragment Growing | A strategy where a confirmed fragment hit is extended to make additional interactions with the target protein. | A common method for optimizing fragment potency. nih.gov |

| Fragment Linking | A strategy where two different fragments that bind to adjacent sites on the target are connected by a chemical linker. | Can lead to a significant increase in binding affinity and selectivity. |

| Structure-Based Design | The use of 3D structural information of the target-ligand complex to guide drug design. | Crucial for the rational optimization of fragments into lead compounds. |

Biochemical Pathway Interventions

The this compound scaffold and its derivatives have been shown to interact with and modulate the activity of various enzymes, thereby intervening in key biochemical pathways. These interactions are fundamental to their potential therapeutic applications.